![molecular formula C19H22N2O4 B027381 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline CAS No. 82925-01-7](/img/structure/B27381.png)
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline
説明
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline is a chemical compound with the molecular formula C19H22N2O4 . It is a member of isoquinolines, an aromatic ether, a diether and an isoquinoline alkaloid .
Synthesis Analysis
There are several studies that have synthesized a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives and evaluated their affinities for both sigma-1 and sigma-2 receptors . Another study reported a new series of derivatives bearing the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline moiety linked to an aryl substituted amide .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem . The compound has a molecular weight of 378.8 g/mol .Chemical Reactions Analysis
There are several studies that have evaluated the chemical reactions of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. For instance, one study synthesized a new series of these derivatives and evaluated their affinities for both sigma-1 and sigma-2 receptors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 378.8 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound is 378.1346349 g/mol . The topological polar surface area of the compound is 68.7 Ų .科学的研究の応用
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Synthesis of Tetrahydroisoquinoline Derivatives
The compound is used in the synthesis of tetrahydroisoquinoline derivatives . These derivatives have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
Parkinson’s Disease Treatment
Tetrahydroisoquinoline carboxylic acids, including this compound, are important building blocks for the synthesis of natural products and synthetic pharmaceuticals . They have been used in the treatment of Parkinson’s disease .
Anti-Inflammatory, Anti-Viral, Anti-Fungal, and Anti-Cancer Compounds
Tetrahydroisoquinolines (THIQs), including this compound, have been used to identify, design, and synthesize novel biologically active derivatives of interest in drug development . These include anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds .
Synthesis of Salsolidine, Carnegine, and Laudanosine
This compound is used in the synthesis of salsolidine, carnegine, and laudanosine . These are all alkaloids with various biological activities.
Treatment for Stable Angina and Atrial Fibrillation
The compound has been developed as a treatment for stable angina and atrial fibrillation . These are both cardiovascular conditions that can benefit from new treatment options.
将来の方向性
There are several potential future directions for research on this compound. For instance, one study suggested that sigma-2 receptor selective ligands, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, could be used as valuable tools to study its pharmacological functions, tumor imaging, and cancer therapeutics or adjuvants . Another study suggested that this compound could be developed as a positron emission tomography (PET) agent for the non-invasive study of the P-gp function and MDR in tumors and normal tissues .
特性
IUPAC Name |
6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-18-11-15-8-10-20(13-16(15)12-19(18)25-2)9-7-14-3-5-17(6-4-14)21(22)23/h3-6,11-12H,7-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCRFYGXPUAKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439786 | |
| Record name | 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline | |
CAS RN |
82925-01-7 | |
| Record name | 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


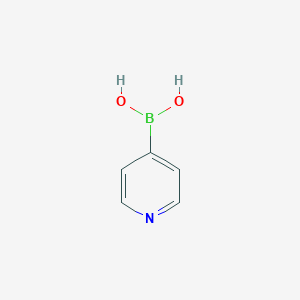
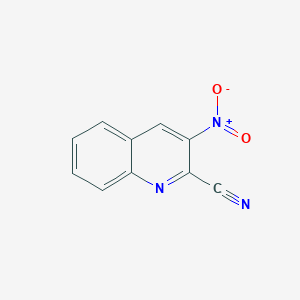

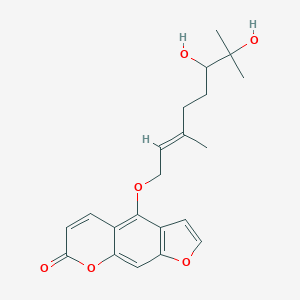

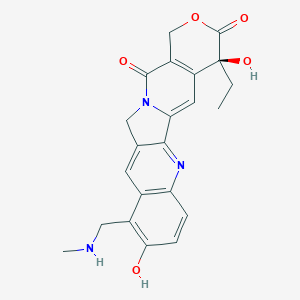
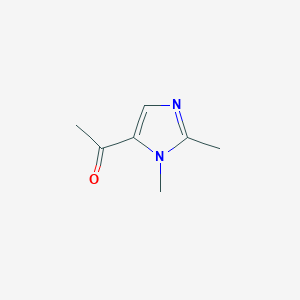

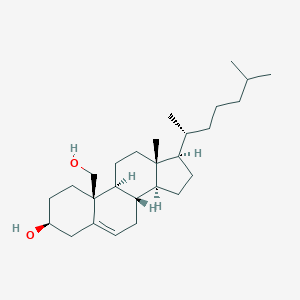
![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)
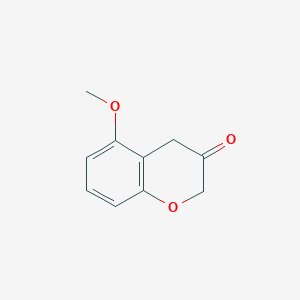
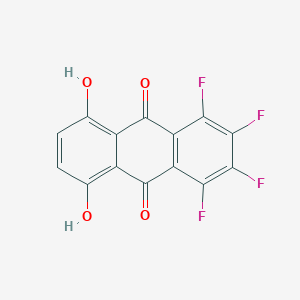
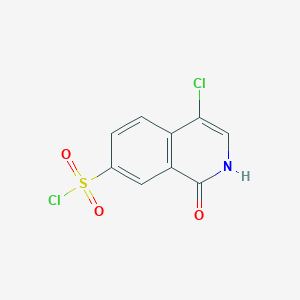
![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)